

Application Notes and Protocols for Tfp-peg3-tfp Reactions in PROTAC Synthesis

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Compound of Interest

Compound Name: *Tfp-peg3-tfp*

Cat. No.: *B11826581*

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Introduction

This document provides detailed application notes and experimental protocols for the use of **Tfp-peg3-tfp**, a homobifunctional crosslinker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.^[1] The **Tfp-peg3-tfp** linker, featuring two amine-reactive tetrafluorophenyl (TFP) esters separated by a flexible polyethylene glycol (PEG) spacer, is a valuable tool in PROTAC development. TFP esters offer greater stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, providing more controlled and efficient conjugation.^{[2][3]}

This guide will focus on the synthesis of a model PROTAC that targets the bromodomain-containing protein 4 (BRD4), a protein implicated in cancer, by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Data Presentation

Table 1: Physicochemical Properties of **Tfp-peg3-tfp**

Property	Value	Reference
Molecular Formula	C ₂₂ H ₁₈ F ₈ O ₇	[1]
Molecular Weight	546.37 g/mol	[1]
Appearance	Colorless to light yellow liquid/solid	
Solubility	Soluble in organic solvents (DMF, DMSO)	

Table 2: Representative Quantitative Data for BRD4 PROTAC Activity

PROTAC	Target Protein	E3 Ligase Ligand	DC ₅₀ (nM)	D _{max} (%)	Reference
ARV-771	BRD2/3/4	VHL	<1	>90	
QCA570	BET family	CRBN	~10	>90	
dBET6	BRD4	CRBN	-	>90	

DC₅₀: Half-maximal degradation concentration. D_{max}: Maximum degradation.

Experimental Protocols

Protocol 1: Two-Step Synthesis of a BRD4-Targeting PROTAC using Tfp-peg3-tfp

This protocol describes a sequential, two-step conjugation strategy to synthesize a BRD4-targeting PROTAC. This method minimizes the formation of homodimers. The process involves first reacting the **Tfp-peg3-tfp** linker with an amine-functionalized VHL E3 ligase ligand, followed by purification and subsequent reaction with an amine-containing BRD4 ligand (e.g., a derivative of JQ1).

Materials and Reagents:

- **Tfp-peg3-tfp** linker

- Amine-functionalized VHL E3 ligase ligand (e.g., (S,R,S)-AHPC-NH₂)
- Amine-functionalized BRD4 ligand (e.g., JQ1-amine)
- Anhydrous Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA)
- Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.5-8.0)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
- Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Step 1: Synthesis of VHL-ligand-peg3-Tfp Intermediate

- Preparation of Reactants:
 - Dissolve the amine-functionalized VHL E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
 - In a separate vial, dissolve **Tfp-peg3-tfp** (1.5 equivalents) in anhydrous DMF. The excess of the linker ensures complete consumption of the VHL ligand.
- Reaction:
 - To the solution of the VHL ligand, add DIPEA (3.0 equivalents).
 - Slowly add the **Tfp-peg3-tfp** solution to the VHL ligand solution with continuous stirring under a nitrogen atmosphere.
 - Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS to confirm the formation of the mono-substituted product.
- Purification:

- Once the reaction is complete, quench any unreacted TFP esters by adding a small amount of the quenching solution.
- Purify the VHL-ligand-peg3-Tfp intermediate using RP-HPLC.
- Characterize the purified product by MS and NMR to confirm its identity and purity.

Step 2: Synthesis of the Final BRD4-PROTAC

- Preparation of Reactants:
 - Dissolve the purified VHL-ligand-peg3-Tfp intermediate (1.0 equivalent) in a mixture of DMF and amine-free reaction buffer (pH 7.5-8.0).
 - In a separate vial, dissolve the amine-functionalized BRD4 ligand (1.2 equivalents) in the same buffer system.
- Reaction:
 - Add the BRD4 ligand solution to the VHL-ligand-peg3-Tfp solution with continuous stirring.
 - Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the formation of the final PROTAC product by LC-MS.
- Purification and Characterization:
 - Upon completion, purify the final PROTAC using RP-HPLC.
 - Characterize the final product by MS and NMR to confirm its structure and purity. The final product should show peaks corresponding to the BRD4 ligand, the VHL ligand, and the PEG linker.

Protocol 2: Characterization of PROTAC-induced BRD4 Degradation

This protocol describes how to assess the efficacy of the synthesized PROTAC in degrading BRD4 in a cell-based assay.

Materials and Reagents:

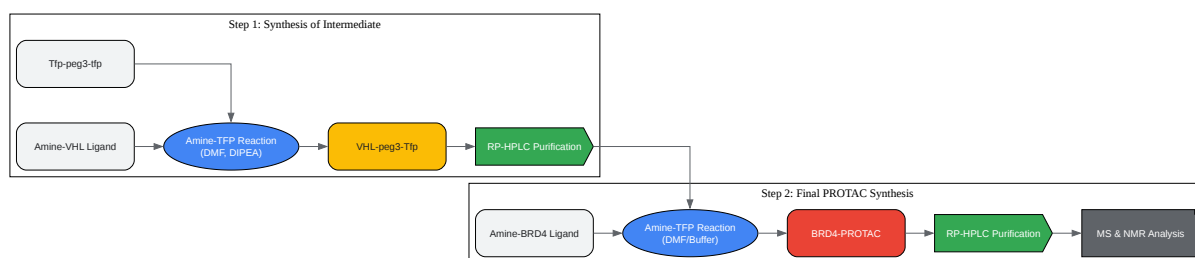
- Synthesized BRD4-PROTAC
- Human cell line expressing BRD4 (e.g., HeLa, MDA-MB-231)
- Cell culture medium and supplements
- DMSO (for stock solution of PROTAC)
- Lysis buffer
- Protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and Western blot apparatus
- Primary antibody against BRD4
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate

Procedure:

- Cell Culture and Treatment:
 - Culture the cells to 70-80% confluency.
 - Prepare serial dilutions of the BRD4-PROTAC in cell culture medium. A final concentration range of 1 nM to 10 μ M is a good starting point.
 - Treat the cells with the different concentrations of the PROTAC for a defined period (e.g., 4, 8, 16, and 24 hours). Include a vehicle control (DMSO).
- Cell Lysis and Protein Quantification:

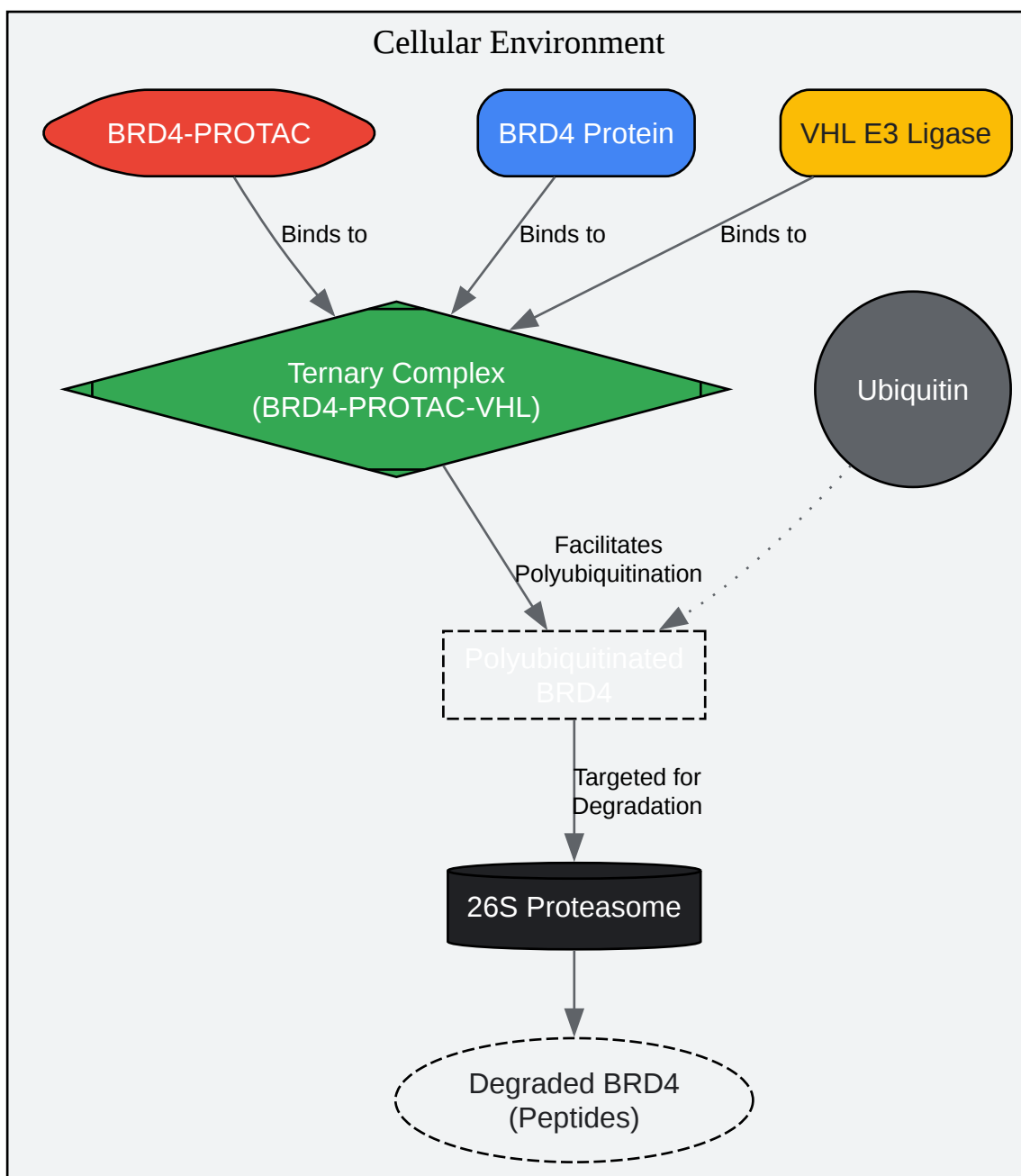
- After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer supplemented with inhibitors.
- Determine the protein concentration of each lysate using a BCA protein assay.
- Western Blot Analysis:
 - Normalize the protein concentrations of all samples.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and then incubate with the primary antibody against BRD4.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
 - Develop the blot using a chemiluminescent substrate and visualize the protein bands.
 - Quantify the band intensities to determine the extent of BRD4 degradation at each PROTAC concentration and time point.

Mandatory Visualization



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Caption: Workflow for the two-step synthesis of a BRD4-targeting PROTAC.



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Caption: PROTAC-mediated degradation of BRD4 protein.

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